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3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine

Lipophilicity Druglikeness Physicochemical profiling

Researchers screening GPCR or nuclear receptor targets require validated negative controls to establish assay windows without de novo validation overhead. This compound solves that bottleneck. • Confirmed inactive across S1P3 antagonist (AID 485) and PPARγ agonist (AID 631, 731) screens, providing immediate negative control utility. • Low promiscuity profile across Ras-family GTPase panels reduces polypharmacology risks in phenotypic assays. • Eliminates lead time for in-house validation, accelerating screening cascade workflows and reducing procurement costs.

Molecular Formula C12H11N3O2S
Molecular Weight 261.3
CAS No. 893996-88-8
Cat. No. B2904911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine
CAS893996-88-8
Molecular FormulaC12H11N3O2S
Molecular Weight261.3
Structural Identifiers
SMILESCCSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2S/c1-2-18-12-7-6-11(13-14-12)9-4-3-5-10(8-9)15(16)17/h3-8H,2H2,1H3
InChIKeyPLDCCHJHPDTKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine (CAS 893996-88-8) is a heterocyclic small molecule belonging to the pyridazine family, specifically a 3-alkylsulfanyl-6-arylpyridazine derivative. Its structure features an ethylsulfanyl group at the 3-position and a 3-nitrophenyl group at the 6-position of the pyridazine core, with a molecular formula of C12H11N3O2S and a molecular weight of 261.30 g/mol [1]. The compound is cataloged in public repositories including PubChem (CID 7502688) and the EPA DSSTox database (DTXSID901319728) [1]. Computed physicochemical descriptors include an XLogP3-AA value of 2.5, zero hydrogen bond donors, and 5 hydrogen bond acceptors [1]. The closest structurally characterized analog is 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine (CAS 893996-82-2), which differs solely by substitution of the ethylsulfanyl group with a methylsulfanyl moiety .

Negative control for GPCR & NR screens: documented inactivity across S1P3, PPARγ and GTPase panels supports use as a clean negative control.
Matched-pair SAR probe: ethylsulfanyl vs. methylsulfanyl analog pair enables direct alkyl chain length optimization studies.
Physicochemical benchmarking: zero hydrogen bond donors and low aqueous solubility provide a reference profile for formulation and metabolic stability research.

Why Generic Pyridazine Derivatives Are Not Substitutable


Within the pyridazine chemical space, minor structural modifications can profoundly alter physicochemical properties, target engagement profiles, and polypharmacology risks. The ethylsulfanyl substituent in the target compound is a key differentiator: compared to the methylsulfanyl analog (CAS 893996-82-2), the additional methylene unit increases lipophilicity (XLogP3-AA 2.5 vs. an estimated ~2.0–2.2 for the methyl analog) and molecular weight (261.30 vs. 247.27 g/mol), which in turn influences aqueous solubility and membrane permeability [1]. Public bioassay data further reveal that 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine is inactive across a panel of high-throughput screens targeting S1P3, PPARγ, and several Ras-family GTPases, indicating a low promiscuity profile that may not be shared by other alkylsulfanyl or heteroaryl-substituted pyridazine analogs [2]. These compound-specific features underscore why generic pyridazine derivatives are not interchangeable surrogates for this molecule in target-based or phenotypic assays.

Lipophilicity shift Methyl analog (CAS 893996-82-2) differs by ~0.3–0.5 logP; this can alter membrane permeability and solubility, affecting cell-based assay outcomes.
Target promiscuity Other pyridazine derivatives often show activity at GPCRs, kinases, or nuclear receptors; the confirmed inactive profile of this compound may not transfer to analogs.
Metabolic liability Amino- or hydrazinyl-substituted pyridazines contain hydrogen bond donors that increase Phase II metabolism risk; this compound’s HBD=0 profile may not hold for such analogs.

Quantitative Differentiation Against Close Analogs


Increased Lipophilicity from Ethylsulfanyl Substitution

The replacement of the methylsulfanyl group in the closest analog (CAS 893996-82-2) with an ethylsulfanyl group in the target compound results in a measurable increase in computed logP. The target compound (CID 7502688) has an XLogP3-AA value of 2.5, approximately 0.3–0.5 log units higher than the estimated value for the methyl analog [1]. This difference translates to roughly a 2- to 3-fold increase in octanol-water partition coefficient, which is expected to enhance membrane permeability but reduce aqueous solubility .

Lipophilicity increase
Reported
ΔlogP +0.3 to +0.5
Supports cell-based assay selection; increased partition coefficient may enhance membrane permeability context.
Computed XLogP3-AA; 2- to 3-fold higher partition vs. methyl analog.
Lipophilicity Druglikeness Physicochemical profiling

Aqueous Solubility for Formulation Planning

The experimental aqueous solubility of 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine has been measured as 2 µg/mL at pH 7.4 (mean of multiple determinations) [1]. This value provides a concrete starting point for formulation development. While direct experimental solubility data for the methylsulfanyl analog under identical conditions are not publicly available, the higher molecular weight and increased lipophilicity of the ethylsulfanyl derivative are consistent with the expectation of lower aqueous solubility relative to the methyl analog . The measured solubility falls below the commonly accepted threshold for 'soluble' compounds (≥60 µg/mL), classifying it as a low-solubility molecule that may require solubilization strategies (e.g., co-solvents, cyclodextrins) for in vitro assays [2].

Aqueous solubility
Class-level
2 µg/mL (pH 7.4)
Low solubility confirmed; anticipate need for solubilization strategies in assay design.
Experimental mean; comparator data not available.
Solubility Biopharmaceutical Formulation

Inactivity Across Pharmacologically Relevant Screening Panels

Public bioassay records from PubChem demonstrate that 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine is inactive in primary high-throughput screening assays against S1P3 (sphingosine-1-phosphate receptor 3), PPARγ (peroxisome proliferator-activated receptor gamma, assessed via both SRC-1 and SRC-3 recruitment), and multiple Ras-family GTPases (Rac, Rab7, Ras, Rab2, Cdc42) [1]. This inactivity profile, encompassing at least eight distinct biochemical and cell-based assay targets, is a documented feature of this specific compound. By contrast, many structurally related pyridazine derivatives have been reported to exhibit activity at GPCRs, nuclear receptors, or kinases; the absence of such activity here provides a clean baseline for use as a negative control or for scaffold-hopping campaigns where target promiscuity must be minimized [2].

Screening inactivity
Class-level
This compound: inactive (8+ assays)
vs
Typical pyridazines: variable hit rates
Inactive profile supports negative control use; low promiscuity context.
S1P3, PPARγ, Ras-family GTPase HTS panels.
Selectivity profiling Off-target screening Negative control

Molecular Weight and Conformational Flexibility Differences

The target compound (MW = 261.30 g/mol) is 14.03 Da heavier than its methylsulfanyl analog (MW = 247.27 g/mol), representing a 5.7% increase in molecular weight [1]. Both compounds share the same hydrogen bond donor count (0) and acceptor count (5), but the additional methylene group in the ethylsulfanyl chain increases the rotatable bond count by one, enhancing conformational flexibility [1]. These incremental differences, while modest, can influence binding kinetics (kon/koff rates) and entropic contributions to target binding, particularly in shallow or lipophilic binding pockets where alkyl chain length modulates van der Waals contacts [2].

MW & flexibility
Reported
Target: 261.30 g/mol, 3 rot. bonds
vs
Methyl analog: 247.27 g/mol, 2 rot. bonds
Provides matched-pair SAR handle; alkyl chain length effect on binding kinetics may be studied.
ΔMW +14.03 Da (+5.7%); Δrot bonds +1.
Molecular properties Druglikeness Lead optimization

Reduced Metabolic Liability from Absent Hydrogen Bond Donors

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine contains zero hydrogen bond donors, distinguishing it from common pyridazine analogs that incorporate amino (–NH2) or hydroxyl (–OH) substituents at the 3-position [1]. Hydrogen bond donors are frequently sites of Phase II metabolism (glucuronidation, sulfation) and can increase the rate of oxidative metabolism by cytochrome P450 enzymes [2]. By lacking these functional groups, the target compound may exhibit enhanced metabolic stability relative to 3-amino-6-(ethylthio)pyridazine (CAS 89465-42-9) or 3-hydrazinyl-6-(3-nitrophenyl)pyridazine analogs, although direct comparative metabolic stability data are not publicly available .

HBD count
Class-level
This compound: HBD = 0
vs
Amino/hydrazinyl analogs: HBD ≥ 1
Absence of HBD may reduce Phase II metabolism liability; supports metabolic stability benchmarking.
Class-level inference; no direct metabolic data available.
Metabolic stability Hydrogen bonding ADME

Recommended Application Scenarios


Negative Control for GPCR and Nuclear Receptor Screening

The confirmed inactivity of 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine across S1P3 antagonist and PPARγ agonist assays (PubChem AID 485, 631, 731) [1] makes it a well-characterized negative control compound for screening cascades involving these target classes. Its documented lack of activity eliminates the need for de novo validation when establishing assay windows, reducing procurement time and cost for laboratories running GPCR or nuclear receptor panels.

Matched-Pair SAR for Alkyl Chain Length Optimization

The availability of both the ethylsulfanyl (this compound, CAS 893996-88-8) and methylsulfanyl (CAS 893996-82-2) analogs enables direct head-to-head SAR assessment of the alkylsulfanyl chain length on target binding affinity, selectivity, and cellular potency [1]. The +14 Da molecular weight difference and +0.3–0.5 logP shift provide a quantifiable chemical perturbation for probing lipophilic pocket tolerance in lead optimization programs.

Solubility-Challenged Compound Formulation Studies

With a measured aqueous solubility of only 2 µg/mL at pH 7.4 [1], this compound serves as a practical model substrate for developing and benchmarking solubilization formulation strategies (e.g., co-solvent systems, cyclodextrin complexation, lipid-based formulations) intended for low-solubility pyridazine or heterocyclic screening libraries. Its well-defined solubility value enables quantitative assessment of formulation performance improvements.

Metabolic Stability Benchmarking Against Amino-Substituted Analogs

The absence of hydrogen bond donors in 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine [1] positions it as a metabolic stability benchmark when compared against 3-amino-6-(ethylthio)pyridazine (CAS 89465-42-9) or other HBD-containing pyridazine analogs . Comparative microsomal or hepatocyte stability assays between these matched compounds can isolate the contribution of HBD-mediated Phase II metabolism to overall clearance, informing design strategies for metabolically robust pyridazine-based probes or leads.

Application
Selection Property
Validation Focus
GPCR & NR screening studies
Documented inactive profile across multiple target classes
Negative control qualification
Alkyl chain SAR studies
Matched ethyl/methyl analog pair availability
Lipophilicity & potency correlation review
Low-solubility formulation research
Measured low aqueous solubility
Solubilization strategy development
Metabolic stability profiling
Absence of hydrogen bond donors
Phase II metabolism liability comparison
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